1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of two methyl groups attached to the piperazine ring, making it a dimethyl derivative. The ethanone group attached to the nitrogen atom of the piperazine ring further defines its structure.
Preparation Methods
The synthesis of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpiperazine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 2,5-dimethylpiperazine and ethanoyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by column chromatography or recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Aqueous acid or base.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common targets include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone can be compared with other piperazine derivatives, such as:
1-(2,5-Dimethylpiperazin-1-yl)propan-2-one: Similar structure but with a propanone group instead of ethanone.
1-(2,5-Dimethylpiperazin-1-yl)butan-2-one: Contains a butanone group, leading to different chemical properties.
1-(2,5-Dimethylpiperazin-1-yl)pentan-2-one: Longer carbon chain, affecting its reactivity and applications.
Properties
CAS No. |
1267873-19-7 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
0 |
Synonyms |
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.